molecular formula C18H21NO6 B11154516 N-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline

N-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline

Cat. No.: B11154516
M. Wt: 347.4 g/mol
InChI Key: JQUFOIJRAFPUIP-UHFFFAOYSA-N
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Description

N-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound is characterized by the presence of a chromen-2-one moiety, which is responsible for its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline typically involves the reaction of 3,4-dimethyl-2-oxo-2H-chromen-7-ol with an appropriate acylating agent, followed by coupling with norvaline. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the acylation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatographic techniques to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include various substituted coumarins, hydroxylated derivatives, and quinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline involves its interaction with various molecular targets. The chromen-2-one moiety can intercalate with DNA, inhibiting the activity of enzymes such as DNA gyrase. Additionally, the compound can modulate oxidative stress pathways by scavenging free radicals and inhibiting pro-inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline is unique due to its specific combination of the chromen-2-one moiety with norvaline, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H21NO6

Molecular Weight

347.4 g/mol

IUPAC Name

2-[[2-(3,4-dimethyl-2-oxochromen-7-yl)oxyacetyl]amino]pentanoic acid

InChI

InChI=1S/C18H21NO6/c1-4-5-14(17(21)22)19-16(20)9-24-12-6-7-13-10(2)11(3)18(23)25-15(13)8-12/h6-8,14H,4-5,9H2,1-3H3,(H,19,20)(H,21,22)

InChI Key

JQUFOIJRAFPUIP-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)O)NC(=O)COC1=CC2=C(C=C1)C(=C(C(=O)O2)C)C

Origin of Product

United States

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